Methyl 5-(2-hydroxyethyl)thiazol-4-acetate
Description
Significance of the Thiazole (B1198619) Ring System as a Heterocyclic Scaffold
The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a fundamental scaffold in chemical and biological research. This unique heterocycle is a core component in a multitude of natural and synthetic compounds, demonstrating significant versatility. A prominent example from nature is thiamine (B1217682) (Vitamin B1), which features a thiazole ring and is essential for metabolism.
In the realm of medicinal chemistry, the thiazole nucleus is integral to the structure of many therapeutic agents. It is a key component of the penicillin antibiotic family and is found in drugs with a wide spectrum of activities, including antimicrobial (e.g., sulfazole), antiretroviral (e.g., ritonavir), antifungal (e.g., abafungin), and anticancer properties. The aromatic nature of the thiazole ring allows for diverse chemical modifications, making it a privileged structure in drug design and the development of new bioactive candidates. Its ability to interact with a wide range of biological targets is attributed to its unique electronic and structural properties.
Contextualization of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate within Thiazole Chemistry
The chemical landscape of thiazole derivatives is vast, with functional group substitutions at various positions on the ring leading to a wide array of physical and biological properties. This compound is situated within this diverse chemical family.
Based on systematic nomenclature, this compound is a disubstituted thiazole derivative. Its structure consists of a central thiazole ring with a methyl acetate (B1210297) group (-CH₂COOCH₃) at position 4 and a 2-hydroxyethyl group (-CH₂CH₂OH) at position 5.
A thorough search of scientific databases and chemical literature did not yield significant information for a compound with this specific name and substitution pattern, suggesting it may be a novel or less-documented substance. However, its structure can be precisely defined based on the established rules of chemical nomenclature.
The structure and properties of this compound can be understood by comparing it with closely related and more extensively studied thiazole derivatives.
4-Methyl-5-(2-hydroxyethyl)thiazole: This is a well-documented thiazole derivative where the ring is substituted with a methyl group at position 4 and a 2-hydroxyethyl group at position 5. nih.gov Its IUPAC name is 2-(4-methyl-1,3-thiazol-5-yl)ethanol. nih.gov This compound is a known metabolite found in various species, from bacteria to humans, and is a degradation product of thiamine. nih.gov It exists as a colorless to pale yellow viscous liquid. chemicalbook.com
5-(2-Hydroxyethyl)-4-methylthiazole acetate: This compound is the acetate ester of 4-Methyl-5-(2-hydroxyethyl)thiazole. Its IUPAC name is 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate. foodb.ca In this molecule, the hydroxyl group of the 2-hydroxyethyl side chain has been esterified with acetic acid. foodb.ca This structural modification removes the primary alcohol functional group present in its parent compound. It is classified as a 4,5-disubstituted thiazole. foodb.ca
5-(β-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid: This derivative features a carboxylic acid group at position 2 of the thiazole ring, in addition to the methyl group at position 4 and the hydroxyethyl (B10761427) group at position 5. guidechem.com The presence of the carboxylic acid group introduces a site for potential deprotonation, making the molecule acidic and significantly altering its chemical properties compared to the other derivatives. guidechem.com
The primary distinction between these compounds lies in the nature and position of the functional groups attached to the thiazole ring. The parent alcohol, 4-Methyl-5-(2-hydroxyethyl)thiazole , can be chemically modified, for instance by esterification, to yield 5-(2-Hydroxyethyl)-4-methylthiazole acetate . The hypothetical This compound represents a different isomer, with the ester functionality directly attached to the ring at position 4, while retaining the free hydroxyl group on the side chain at position 5. 5-(β-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid introduces an entirely different functional group (a carboxylic acid) at a different position (C2), which imparts distinct acidic characteristics.
These structural variations are crucial as they dictate the molecule's polarity, reactivity, and potential biological activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71929-24-3 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
methyl 2-[5-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C8H11NO3S/c1-12-8(11)4-6-7(2-3-10)13-5-9-6/h5,10H,2-4H2,1H3 |
InChI Key |
UBLOSGXPWGPXLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(SC=N1)CCO |
Origin of Product |
United States |
Biochemical Roles and Metabolic Significance of Thiazole Derivatives
Central Role of Hydroxyethylthiazole Moiety in Thiamine (B1217682) Biosynthesis
The thiazole (B1198619) moiety, specifically 4-methyl-5-(β-hydroxyethyl)thiazole (HET), is one of the two heterocyclic rings that, along with a pyrimidine (B1678525) moiety, form the essential coenzyme thiamine pyrophosphate (TPP). nih.govnih.gov In all organisms that synthesize thiamine, the thiazole and pyrimidine components are produced via separate pathways and are subsequently coupled to form thiamine monophosphate (ThMP), which is then phosphorylated to the biologically active TPP. nih.gov
Intermediacy in Thiamine Pyrophosphate (TPP) De Novo Synthesis in Eukaryotes (e.g., Saccharomyces cerevisiae, Plants)
In eukaryotes such as the yeast Saccharomyces cerevisiae and in higher plants, the de novo synthesis of TPP relies on the independent formation of the thiazole precursor, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (B84403) (HET-P), and a pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (B83284) (HMP-PP). nih.gov These two intermediates are then condensed to create thiamine monophosphate (ThMP). nih.gov This process underscores the critical role of the hydroxyethylthiazole moiety as an essential intermediate. In plants, the synthesis of the thiazole moiety has been localized to plastids. nih.govoup.com Yeast cells synthesize HET-P from substrates including cysteine, glycine (B1666218), and a pentose-5-phosphate. nih.gov The entire biosynthetic process is tightly regulated, with the expression of relevant genes often repressed by the availability of thiamine in the environment. nih.govresearchgate.net
Distinct Biosynthetic Pathways in Prokaryotes versus Eukaryotes
The biosynthesis of the thiamine thiazole moiety exhibits significant differences between prokaryotes and eukaryotes. nih.govnih.gov The eukaryotic pathway is remarkably streamlined, requiring only a single gene product, THI4, for the formation of the thiazole ring. nih.govnih.gov
In contrast, the prokaryotic pathway, extensively studied in bacteria like Escherichia coli and Bacillus subtilis, is considerably more complex. nih.govnih.gov In E. coli, the synthesis of the thiazole phosphate (THZ-P) involves an oxidative condensation of tyrosine, cysteine, and 1-deoxy-D-xylulose 5-phosphate (DXP), requiring the coordinated action of at least six different gene products (thiF, thiS, thiG, thiH, thiI, and iscS). nih.govresearchgate.net B. subtilis utilizes a variation where glycine is used instead of tyrosine. nih.govresearchgate.net This fundamental divergence in the number of required enzymes and initial substrates highlights a significant evolutionary split in the thiamine biosynthetic pathway. nih.govresearchgate.net
| Feature | Eukaryotic Pathway (e.g., S. cerevisiae, Plants) | Prokaryotic Pathway (e.g., E. coli) |
| Primary Enzyme | THI4 / THI1 | A complex of multiple enzymes (ThiF, ThiS, ThiG, ThiH, ThiI, IscS) |
| Number of Genes | One primary gene | Six or more genes |
| Substrates | NAD, Glycine, Cysteine (from THI4) | 1-Deoxy-D-xylulose 5-phosphate (DXP), Tyrosine, Cysteine |
| Complexity | Simpler, involving a single protein turnover | More complex, multi-step enzymatic process |
Enzymatic Catalysis and Specific Enzyme Interactions (e.g., THI4, THI1, iscS)
The enzymes orchestrating thiazole synthesis are central to thiamine production.
THI4 and THI1 : In eukaryotes like yeast (S. cerevisiae) and plants (Arabidopsis thaliana), the key enzyme is thiazole synthase, known as THI4 and its plant homolog THI1, respectively. nih.govuniprot.orgnih.govebi.ac.uk THI4 functions as a suicide enzyme, meaning it can only perform a single catalytic turnover. uniprot.orgyeastgenome.org It catalyzes the formation of an adenylated thiazole intermediate by using NAD and glycine. uniprot.org Crucially, the sulfur atom required for the thiazole ring is provided by a conserved cysteine residue within the THI4 protein itself, which is destroyed in the process. nih.govyeastgenome.org The plant homolog, THI1, is also involved in thiamine biosynthesis and has been shown to have a dual role in protecting mitochondrial DNA from damage. oup.comnih.gov
iscS : In many prokaryotes, the sulfur atom for the thiazole ring is mobilized by a different mechanism. The enzyme IscS, a cysteine desulfurase, plays a critical role. wsu.edu It extracts sulfur from L-cysteine and transfers it to the sulfur carrier protein ThiS. wsu.eduresearchgate.net This thiocarboxylated ThiS then serves as the ultimate sulfur donor for the thiazole ring. wsu.edu Deletion of the iscS gene in E. coli results in a thiamine requirement, specifically for the thiazole moiety, confirming its essential role in this pathway. wsu.eduresearchgate.net
Phosphorylation Pathways and Kinase Activity
Once the 4-methyl-5-(2-hydroxyethyl)thiazole (HET) moiety is synthesized or salvaged from the environment, it must be phosphorylated before it can be coupled with the pyrimidine moiety. This activation step is carried out by a specific kinase.
Hydroxyethylthiazole Kinase (EC 2.7.1.50) Activity and Mechanism
Hydroxyethylthiazole kinase (EC 2.7.1.50) is the enzyme responsible for the phosphorylation of HET. qmul.ac.ukwikipedia.org It catalyzes the transfer of a phosphate group from ATP to the hydroxyl group of HET, producing 4-methyl-5-(2-phosphonooxyethyl)thiazole and ADP. qmul.ac.ukwikipedia.orgresearchgate.net This enzyme belongs to the family of phosphotransferases. wikipedia.org The systematic name for this enzyme class is ATP:4-methyl-5-(2-hydroxyethyl)thiazole 2-phosphotransferase. qmul.ac.uk In S. cerevisiae, the expression of hydroxyethylthiazole kinase is regulated by the intracellular concentration of thiamine pyrophosphate. wikipedia.org The enzyme has been identified in various organisms, including E. coli, S. cerevisiae, and Bacillus subtilis. google.com In some instances, such as in S. cerevisiae, this kinase activity is part of a bifunctional enzyme that also possesses thiamine-phosphate pyrophosphorylase activity. capes.gov.br
Formation of Phosphorylated Thiazole Metabolites (e.g., 4-Methyl-5-(2-phosphonooxyethyl)thiazole)
The product of the hydroxyethylthiazole kinase reaction is 4-methyl-5-(2-phosphonooxyethyl)thiazole, also known as HET-P or thiazole phosphate (THZ-P). qmul.ac.ukecmdb.caymdb.ca This phosphorylated metabolite is the activated form of the thiazole moiety. researchgate.net It serves as the direct substrate, along with the pyrimidine pyrophosphate (HMP-PP), for the enzyme thiamine phosphate synthase (ThiE in bacteria). nih.gov This enzyme catalyzes the coupling of the two precursors to form thiamine monophosphate (ThMP), a key step that unites the two separate biosynthetic branches. nih.govnih.gov The formation of this phosphorylated thiazole is therefore a critical prerequisite for the final assembly of the thiamine molecule.
Based on comprehensive searches of available scientific literature, there is no information regarding the biochemical roles or metabolic significance of the chemical compound Methyl 5-(2-hydroxyethyl)thiazol-4-acetate . Specifically, no data was found concerning its identification as a metabolite in Escherichia coli or Saccharomyces cerevisiae, nor its role as a thiamine degradation product.
The requested article cannot be generated as the scientific data required to populate the specified outline for "this compound" is not present in the public domain.
It is important to note that a similarly named but structurally different isomer, 4-Methyl-5-(2-hydroxyethyl)thiazole , is well-documented in scientific literature. This compound has been identified as a metabolite in both Escherichia coli and Saccharomyces cerevisiae and is known to be a degradation product of thiamine. echemi.comchemicalbook.comresearchgate.netnih.gov However, as per the strict instructions to focus solely on "this compound," information on this related compound cannot be provided within the scope of this article.
Therefore, no content can be produced for the following requested sections:
3.3. Occurrence and Metabolism in Biological Systems 3.3.1. Metabolite Identification in Microbial Organisms (Escherichia coli, Saccharomyces cerevisiae) 3.3.2. Role as a Thiamine Degradation Product
Additionally, a data table of mentioned compounds cannot be created as no relevant compounds could be discussed in relation to "this compound."
Chemical Transformations and Advanced Derivatization Studies of Thiazole Compounds
Modifications and Functionalization of the Thiazole (B1198619) Ring
The thiazole ring itself is a key site for chemical modification, enabling the synthesis of derivatives with altered electronic properties and the construction of more complex heterocyclic systems.
The reactivity of the thiazole ring in Methyl 5-(2-hydroxyethyl)thiazol-4-acetate towards substitution is governed by the electronic nature of its substituents. The methyl ester at C4 is an electron-withdrawing group, which generally deactivates the ring towards electrophilic aromatic substitution. Conversely, the sulfur and nitrogen heteroatoms influence the electron distribution. The most probable site for electrophilic attack on a 4,5-disubstituted thiazole is the C2 position, which is the most electron-rich carbon.
Halogenation, such as bromination, can be achieved at the C2 position using reagents like N-bromosuccinimide (NBS). researchgate.net The reaction often requires a radical initiator or specific conditions to overcome the deactivating effect of the C4-ester. Research on other methyl thiazole-4-carboxylates has shown that bromination can be directed to other positions depending on the specific reagents and reaction pathway. nih.gov
The electron-withdrawing nature of the C4-ester group makes the thiazole ring more susceptible to nucleophilic aromatic substitution (SNA_r), particularly if a good leaving group is present at the C2 position. For instance, a 2-halo-thiazole derivative could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to yield 2-substituted products.
The functional groups on this compound can be utilized to construct fused heterocyclic systems, such as thiazolopyrimidines, which are known for their biological activities. google.com, sigmaaldrich.com A common strategy involves the conversion of one of the existing functional groups into a reactive handle suitable for cyclization.
For example, the hydroxyethyl (B10761427) side chain can be transformed into a more reactive group. Conversion of the alcohol to a tosylate or a halide would create a good leaving group, enabling intramolecular cyclization or intermolecular reaction with a bifunctional reagent. Alternatively, the alcohol could be oxidized to the corresponding carboxylic acid, 2-(4-(methoxycarbonyl)thiazol-5-yl)acetic acid. This di-acid derivative could then undergo condensation reactions with dinucleophiles like hydrazines or hydroxylamine (B1172632) to form fused pyridazinone or oxazinone rings, respectively.
Another approach involves modifying the C4-ester. Reduction of the ester to a hydroxymethyl group, followed by conversion to an aminomethyl group, and subsequent reaction of the side-chain alcohol could lead to the formation of a fused six-membered ring. The synthesis of thiazolopyrimidines, for instance, often involves the reaction of an aminothiazole with a 1,3-dielectrophile. google.com By first introducing an amino group onto the thiazole core (e.g., via nitration, reduction, and subsequent reaction), the resulting derivative could be cyclized to form a fused pyrimidine (B1678525) ring.
Design and Synthesis of Complex Thiazole Derivatives
This compound serves as a versatile starting material for the synthesis of more elaborate molecules. The orthogonal reactivity of its functional groups—the primary alcohol, the ester, and the thiazole ring—allows for a stepwise and controlled construction of complex architectures.
For example, the hydroxyethyl side chain can be used as a point of attachment for larger molecular fragments via ether or ester linkages, as described in section 4.1.2. The resulting derivative could then undergo further modification at the C4-ester position, such as hydrolysis to the carboxylic acid followed by amide bond formation with an amine-containing fragment. This strategy allows for the modular assembly of complex structures.
Furthermore, the thiazole ring itself can be a central component in the synthesis of advanced materials or biologically active compounds. After functionalization of the C2 position via halogenation (as discussed in 4.2.1), this site can be used for cross-coupling reactions, such as Suzuki or Stille couplings. This would enable the connection of the thiazole scaffold to other aryl or heteroaryl systems, leading to the creation of extended π-conjugated systems or complex poly-heterocyclic structures. The ability to build upon this core structure makes it a valuable intermediate in synthetic chemistry. nih.gov
Synthesis of Thiazolidinone and Thiazolidinedione Scaffolds
Thiazolidinone and thiazolidinedione rings are saturated or partially saturated five-membered sulfur- and nitrogen-containing heterocycles that are prominent in medicinal chemistry. nih.gov These scaffolds can be synthesized from various precursors, and thiazole derivatives like this compound could conceptually serve as starting points for multi-step synthetic routes.
Thiazolidin-4-ones:
The synthesis of the 4-thiazolidinone (B1220212) ring often involves the cyclocondensation of a Schiff base (imine) with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). nih.govresearchgate.net The general strategy involves two key steps:
Formation of an imine by condensing an amine with an aldehyde or ketone.
Reaction of the imine with thioglycolic acid, which attacks the imine carbon, followed by intramolecular cyclization and dehydration to form the 4-thiazolidinone ring. nih.govrsc.org
For example, various substituted aminothiadiazoles have been reacted with aromatic aldehydes to form Schiff bases, which are then cyclized with thioglycolic acid to yield thiazolidinone derivatives. researchgate.net Another approach involves a one-pot, three-component reaction (MCR) of an amine, an aldehyde, and mercaptoacetic acid, which has been shown to be an efficient method for generating diverse thiazolidinone libraries. nih.gov
Starting from a thiosemicarbazone, which can be prepared from a ketone or aldehyde, cyclization with reagents like ethyl bromoacetate (B1195939) or chloroacetic acid can also yield thiazolidinone derivatives. mdpi.commdpi.com
Thiazolidine-2,4-diones (TZDs):
The thiazolidine-2,4-dione core is a key pharmacophore. A common and direct synthesis involves the reaction of thiourea (B124793) with an α-haloacetic acid, such as chloroacetic acid, in water, followed by acidic hydrolysis. mdpi.comgoogle.com This method is often facilitated by heating or microwave irradiation to improve reaction times and yields. mdpi.comnih.gov
Another established route involves reacting thiourea with ethyl chloroacetate (B1199739) to form an intermediate, which is then hydrolyzed under acidic conditions to generate the final TZD ring. nih.gov These methods provide the basic TZD scaffold, which can then be further functionalized at the nitrogen atom or the C5 position. For instance, the nitrogen can be alkylated using various alkyl halides, and the C5 position can be substituted via condensation reactions with aldehydes (Knoevenagel condensation). nih.govnih.gov
Table 2: General Synthetic Routes to Thiazolidinone and Thiazolidinedione Scaffolds
| Target Scaffold | Key Reactants | General Method | Reference |
|---|---|---|---|
| 4-Thiazolidinone | Amine, Aldehyde, Thioglycolic acid | Three-component cyclocondensation | nih.gov |
| 4-Thiazolidinone | Schiff Base, Thioglycolic acid | Cyclization of pre-formed imine | researchgate.netrsc.org |
| 4-Thiazolidinone | Thiosemicarbazone, Chloroacetic acid | Cyclization of thiosemicarbazone | mdpi.com |
| Thiazolidine-2,4-dione | Thiourea, Chloroacetic acid | One-pot condensation and hydrolysis | mdpi.comgoogle.com |
| Thiazolidine-2,4-dione | Thiazolidine-2,4-dione, Aldehyde | C5-functionalization via Knoevenagel condensation | nih.govnih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. For Methyl 5-(2-hydroxyethyl)thiazol-4-acetate , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) spectroscopy would be essential for a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of This compound , one would expect to observe distinct signals corresponding to each unique proton environment. The protons of the methyl ester group would likely appear as a singlet, while the methylene (B1212753) protons of the hydroxyethyl (B10761427) group would exhibit characteristic multiplets due to spin-spin coupling with each other. The aromatic proton on the thiazole (B1198619) ring would also produce a unique signal.
¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the different carbon environments within the molecule. Separate signals would be expected for the carbonyl carbon of the acetate (B1210297) group, the carbons of the thiazole ring, the methyl carbon of the ester, and the carbons of the hydroxyethyl side chain.
Currently, there is no published experimental ¹H or ¹³C NMR data specifically for This compound . For comparative purposes, spectral data is available for the related compound, 5-(2-Hydroxyethyl)-4-methylthiazole. chemicalbook.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS: A mass spectrum of This compound would show a molecular ion peak corresponding to its molecular weight (201.24 g/mol ). chemicalbook.com Fragmentation patterns observed in the spectrum would offer further structural clues, such as the loss of the methoxy (B1213986) group or the hydroxyethyl side chain.
HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula, which for this compound is C₈H₁₁NO₃S. chemicalbook.com This would serve as a definitive confirmation of its chemical identity.
Specific experimental MS or HRMS data for This compound are not available in the reviewed scientific literature.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the FT-IR spectrum would be expected to show characteristic absorption bands for:
The hydroxyl (-OH) group of the hydroxyethyl moiety.
The carbonyl (C=O) group of the methyl ester.
The C-O stretching of the ester and alcohol.
The C=N and C-S stretching vibrations of the thiazole ring.
Detailed experimental FT-IR spectra for this specific compound are not currently published. For reference, the FT-IR spectrum of the related compound 5-(2-Hydroxyethyl)-4-methylthiazole is available. chemicalbook.com
Chromatographic Separation and Detection Methods
Chromatographic techniques are crucial for separating the compound from mixtures, assessing its purity, and for quantification.
Gas Chromatography (GC) for Purity Assessment and Identification
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a standard method for analyzing volatile and thermally stable compounds. While This compound could potentially be analyzed by GC, derivatization might be necessary to increase its volatility and thermal stability, particularly due to the presence of the hydroxyl group. GC analysis would be instrumental in determining the purity of a sample and identifying any potential impurities. Research has utilized GC-MS for the analysis of related thiazole derivatives in various matrices. chemicalbook.com
Liquid Chromatography (LC) Techniques for Separation and Quantification
Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation, quantification, and purification of a wide range of compounds. For a polar compound like This compound , reversed-phase HPLC would be a suitable method. An appropriate combination of a stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) would be developed to achieve effective separation. Detection could be accomplished using a UV detector, as the thiazole ring is a chromophore. LC coupled with tandem mass spectrometry (LC-MS/MS) would offer enhanced selectivity and sensitivity for quantification in complex samples. While methods for other thiazole compounds have been developed, specific LC methods for This compound are not described in the available literature. nih.govnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. Methods like the semi-empirical MNDO (Modified Neglect of Diatomic Overlap) and more advanced Density Functional Theory (DFT) are employed to model the electronic distribution and predict sites susceptible to chemical reactions.
While specific quantum chemical studies focused solely on Methyl 5-(2-hydroxyethyl)thiazol-4-acetate are not prevalent in publicly accessible literature, the principles can be illustrated through research on analogous heterocyclic systems. For instance, quantum-chemical studies on related thienopyrrole structures have been used to analyze the selectivity of acylation reactions. researchgate.net Such calculations determine the electron density distribution, showing that acylation selectivity depends heavily on the electron density within the molecule's complexes. researchgate.net
For this compound, a similar quantum-chemical approach would involve:
Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule.
Electron Density Mapping: Identifying electron-rich and electron-poor regions. The nitrogen and sulfur heteroatoms in the thiazole (B1198619) ring, along with the oxygen atoms in the ester and hydroxyl groups, would be expected to be electron-rich, influencing the molecule's electrostatic potential.
Frontier Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. Regions of high HOMO density would indicate likely sites for electrophilic attack, while areas with high LUMO density would suggest sites for nucleophilic attack.
These calculations would predict that the thiazole ring and the carbonyl oxygen are likely centers of reactivity, guiding synthetic modifications and helping to explain potential metabolic pathways.
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov This process is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
The general process involves creating a 3D model of the ligand and the target protein and then computationally "docking" the ligand into the protein's binding site to find the most stable binding pose. The stability is often estimated using a scoring function, which calculates the binding energy.
While specific docking studies for this compound are not widely documented, extensive research on other thiazole derivatives demonstrates the utility of this approach.
Anticancer Research: In studies targeting cancer, various thiazole derivatives have been docked into the active sites of proteins crucial for cancer cell proliferation, such as Rho6 protein in hepatic cancer or tubulin. nih.govnih.govresearchgate.net These simulations identify key interactions, like hydrogen bonds and arene-cation interactions, that stabilize the ligand-protein complex. For example, docking studies of thiazole conjugates against the Rho6 protein revealed that compounds with electron-donating groups exhibited stronger binding energies. nih.gov
Antiviral Research: Thiazole-containing compounds have also been investigated as potential viral inhibitors. Docking simulations of novel thiazole derivatives against the main protease (Mpro) of SARS-CoV-2 have been used to predict their binding affinity and inhibitory potential. mdpi.com The results from these simulations help prioritize which compounds should be synthesized and tested in vitro. mdpi.com
A molecular docking study of this compound would explore its potential to fit into the binding sites of various enzymes, such as kinases or proteases, providing hypotheses about its possible biological activities. The hydroxyl and carbonyl groups would be predicted to act as key hydrogen bond donors and acceptors, respectively.
Prediction of Physicochemical Properties (e.g., Topological Polar Surface Area (TPSA), LogP, Rotatable Bonds)
Computational methods are routinely used to predict key physicochemical properties that influence a molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). These descriptors are critical for assessing a compound's "drug-likeness."
The Topological Polar Surface Area (TPSA) is the portion of a molecule's surface area that comes from polar atoms (mainly oxygen and nitrogen) and is a good predictor of drug absorption and brain penetration. wikipedia.orgopeneducationalberta.canih.gov The partition coefficient (LogP) measures a molecule's lipophilicity, affecting its solubility and ability to cross cell membranes. The number of rotatable bonds indicates molecular flexibility, which can influence binding to a target. taylorandfrancis.com
For this compound (also known as 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate), several properties have been predicted using computational models like ChemAxon and ALOGPS. foodb.ca
| Property | Predicted Value | Source | Significance in Drug Discovery |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemAxon foodb.ca | Predicts cell permeability. Values < 90 Ų are often associated with good blood-brain barrier penetration. wikipedia.org |
| LogP (Octanol-Water Partition Coefficient) | 0.86 | ChemAxon foodb.ca | Measures lipophilicity. Values < 5 are part of Lipinski's Rule of Five for oral bioavailability. taylorandfrancis.com |
| LogP (Octanol-Water Partition Coefficient) | 1.45 | ALOGPS foodb.ca | Different algorithms can yield slightly different predictions for lipophilicity. |
| Rotatable Bond Count | 4 | ChemAxon foodb.ca | Indicates molecular flexibility. Values ≤ 10 are considered favorable for oral bioavailability. taylorandfrancis.com |
| Hydrogen Bond Acceptor Count | 2 | ChemAxon foodb.ca | Influences solubility and binding. Values < 10 are part of Lipinski's Rule of Five. taylorandfrancis.com |
| Hydrogen Donor Count | 0 | ChemAxon foodb.ca | Influences solubility and binding. Values < 5 are part of Lipinski's Rule of Five. taylorandfrancis.com |
| Molecular Weight | 185.24 g/mol | Calculated foodb.ca | Values < 500 g/mol are part of Lipinski's Rule of Five. taylorandfrancis.com |
These predicted values suggest that this compound has properties consistent with good oral bioavailability and potential to cross the blood-brain barrier.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. researchwithrutgers.com Computational approaches are integral to modern SAR, as they can quantify the effects of structural modifications and build predictive models. researchgate.netresearchgate.net
For a class of compounds like thiazoles, computational SAR involves:
Creating a Library of Analogs: Designing a virtual library of molecules based on the core structure of this compound with various substituents.
Calculating Descriptors: For each analog, calculating a range of descriptors, including the physicochemical properties from section 6.3 (TPSA, LogP) and electronic properties from section 6.1 (e.g., atomic charges, dipole moment).
Correlating with Activity: If experimental activity data is available for a set of compounds, a Quantitative Structure-Activity Relationship (QSAR) model can be built. This model is a mathematical equation that correlates the calculated descriptors with biological activity. nih.gov
Guiding Synthesis: The resulting model can then be used to predict the activity of new, unsynthesized analogs, guiding chemists to focus on synthesizing the most promising candidates.
For example, SAR studies on thiazolidinedione analogs as ERK1/2 inhibitors found that moving an ethoxy group on a phenyl ring from the 4-position to the 2-position significantly improved biological activity. nih.gov Similarly, in a series of anticancer SMART (4-substituted methoxybenzoyl-aryl-thiazole) agents, SAR studies guided by computational modeling led to the development of analogs with improved solubility and bioavailability while maintaining potent tubulin polymerization inhibition. nih.gov These studies demonstrate how computational analysis of structure and properties can lead to the rational design of more effective therapeutic agents.
Applications in Advanced Materials and Specialized Research Areas
Utilization as Building Blocks in Organic Synthesis for Complex Molecules
The thiazole (B1198619) ring is a fundamental scaffold in synthetic organic chemistry, prized for its versatile reactivity and presence in numerous biologically active compounds. researchgate.netpharmaguideline.com As a pre-functionalized molecule, Methyl 5-(2-hydroxyethyl)thiazol-4-acetate serves as an important intermediate, offering multiple reaction sites for building more elaborate molecular architectures. pharmaguideline.com The inherent reactivity of the thiazole ring, along with its hydroxyl and ester side chains, allows for a variety of chemical transformations.
Key reaction types that enable its use as a building block include:
N-alkylation: The nitrogen atom in the thiazole ring can be alkylated to form thiazolium cations. pharmaguideline.com
Electrophilic Substitution: Depending on the substituents already present, electrophiles can attack the carbon positions of the ring, typically at the C5 position. pharmaguideline.com
Side-Chain Modification: The hydroxyl group can be oxidized, esterified, or converted into other functional groups, while the methyl acetate (B1210297) group can be hydrolyzed or used in condensation reactions.
This versatility makes thiazole derivatives instrumental in constructing complex natural products and novel synthetic compounds. tandfonline.comresearchgate.net Various synthetic strategies, such as the Hantzsch thiazole synthesis or adaptations thereof, are employed to create a wide array of thiazole-based structures for further chemical exploration. tandfonline.comingentaconnect.com
Research into Biologically Active Thiazole-Containing Molecules
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many compounds with a wide spectrum of pharmacological activities. researchgate.netmdpi.com Researchers have extensively modified the thiazole ring with different substituents to explore and optimize its therapeutic potential against various diseases. mdpi.com
Thiazole derivatives are a significant class of compounds investigated for their antimicrobial properties. mdpi.comresearchgate.net Their mechanism of action is often attributed to their amphiphilic nature, which facilitates penetration of microbial cell membranes. mdpi.com The thiazole scaffold is present in several FDA-approved drugs, highlighting its clinical importance. mdpi.com For instance, Cefiderocol is a thiazole-containing antibiotic effective against a range of multi-drug resistant Gram-negative bacteria. mdpi.com
Research has demonstrated that synthetic thiazole derivatives exhibit broad-spectrum activity. Studies have identified novel thiazole compounds with potent activity against clinically relevant isolates of Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Other research has focused on the synthesis of thiazoles that inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, with some derivatives showing significant potency against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis. nih.gov
| Thiazole Derivative Class | Target Organisms/Enzymes | Observed Activity | Source |
|---|---|---|---|
| Imidazolothiazoles | Gram-positive bacteria (Micrococcus luteus, Bacillus spp.) | Good activity with MIC values ranging from 1.95 to 15.62 µg/mL. | mdpi.com |
| Trichlorophenyl thiazoles | Gram-positive and Gram-negative bacteria (B. subtilis, E. coli, S. aureus) | Significant inhibitory impact. | mdpi.com |
| Bis-thiazoles linked to quinoxaline | S. aureus and E. coli | Promising antibacterial action against tested strains. | nih.gov |
| Synthetic Thiazole Derivatives | DNA gyrase and topoisomerase IV | Potent inhibition with IC50 values as low as 0.0033 µg/mL. | nih.gov |
The thiazole scaffold is a key component in the development of novel anti-inflammatory agents. researchgate.netwisdomlib.org Inflammation involves complex signaling pathways, and thiazole derivatives have been designed to target key enzymes in this process, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.nettandfonline.com
A variety of thiazole-based compounds have been synthesized and evaluated for their ability to reduce inflammation. In one study, a series of 4-arylthiazole acetic acid derivatives were found to strongly suppress paw edema in rats. nih.gov Another study focused on designing 4-benzyl-1,3-thiazole derivatives, which also showed significant anti-inflammatory effects in animal models. tandfonline.com More recently, hybrid molecules incorporating thiazole with other heterocyclic systems, like indole (B1671886) and benzimidazole, have been shown to effectively inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. rsc.org These findings underscore the potential of thiazole derivatives as alternatives to existing anti-inflammatory drugs. wisdomlib.org
| Thiazole Derivative Series | Mechanism/Model of Action | Key Findings | Source |
|---|---|---|---|
| 4-Arylthiazole acetic acid derivatives | Inhibition of carrageenin-induced paw edema in rats. | Some compounds strongly suppressed edema formation with reduced ulcerogenic side effects compared to reference drugs. | nih.gov |
| 4-Benzyl-1,3-thiazole derivatives | Analogue-based design from a dual COX/LOX inhibitor. | Carbalkoxy amino derivatives showed higher activity than aryl amino derivatives in paw edema model. | tandfonline.com |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α) in RAW264.7 cells. | Compound 13b was identified as the most potent, non-toxic inhibitor in the series. | rsc.org |
| General Thiazole Derivatives | Blocking of LOX and COX enzymes. | Review highlights the ability of various thiazole molecules to block key inflammatory pathway enzymes. | researchgate.net |
The thiazole ring is a cornerstone in the design of anticancer agents, and several clinically approved drugs, such as Dasatinib and Ixabepilone, feature this scaffold. nih.govcapes.gov.br The structural diversity of thiazole derivatives allows for the targeting of various mechanisms involved in cancer cell growth and proliferation. nih.gov
Research has identified numerous thiazole-based compounds with significant cytotoxic activity against a range of human cancer cell lines. For example, newly synthesized thiazole derivatives have shown potent inhibitory activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.comnih.gov The mechanisms of action are varied, with some compounds inhibiting crucial enzymes like the Akt kinase or the vesicular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov These inhibitions can lead to cell cycle arrest and induce apoptosis (programmed cell death) in cancer cells. mdpi.com
| Thiazole Derivative | Cancer Cell Line | Reported IC₅₀ Value | Mechanism of Action | Source |
|---|---|---|---|---|
| Compound 4c (a hydrazinyl-thiazole-one) | MCF-7 (Breast) | 2.57 ± 0.16 µM | VEGFR-2 inhibition, cell cycle arrest at G1/S phase, induction of apoptosis. | mdpi.com |
| Compound 4c (a hydrazinyl-thiazole-one) | HepG2 (Liver) | 7.26 ± 0.44 µM | VEGFR-2 inhibition. | mdpi.com |
| Compound 6 (a thiazolyl hydrazone) | C6 (Glioma) | 3.83 ± 0.76 µg/mL | Akt enzyme inhibition, induction of apoptosis. | nih.gov |
| Compound 6 (a thiazolyl hydrazone) | A549 (Lung) | 12.0 ± 1.73 µg/mL | Akt enzyme inhibition. | nih.gov |
| Compound 11c (chlorine-containing thiazole) | MCF-7 (Breast) | ~3 µg/mL | Cytotoxic activity. | nih.gov |
| Compound 11c (chlorine-containing thiazole) | HepG-2 (Liver) | ~4 µg/mL | Cytotoxic activity. | nih.gov |
Derivatives of thiazole and its reduced form, thiazolidine, are emerging as promising candidates for the treatment of neurodegenerative diseases. nih.gov Research in this area often focuses on mitigating the effects of neuroinflammation and oxidative stress, which are key factors in neuronal damage. nih.govirispublishers.com
Studies on thiazolidine-4-carboxylic acid derivatives, which share a core heterocyclic structure, have shown that these compounds can protect against ethanol-induced neurodegeneration. nih.govjelsciences.comjelsciences.com The proposed mechanism involves the downregulation of pro-inflammatory pathways, including the inhibition of nuclear factor-κB (NF-κB) and the NLRP3 inflammasome. nih.govirispublishers.com By reducing the production of inflammatory markers and reactive oxygen species (ROS), these compounds help prevent memory impairment and neuronal damage in animal models. nih.gov Furthermore, certain thiazole derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and reduce the toxicity induced by amyloid-beta (Aβ) plaques, which are hallmarks of Alzheimer's disease. nih.gov
Applications in Agrochemical Development and Related Chemical Industries
The thiazole heterocyclic system is of significant interest in the agrochemical industry due to the low toxicity and potent biological activity of its derivatives. acs.orgacs.orgnih.gov The structural versatility of the thiazole ring allows for the creation of a wide range of pesticides, including fungicides, insecticides, and nematicides. acs.orgnih.gov
Several commercially successful agrochemicals are built upon a thiazole scaffold. researchgate.net Understanding the structure-activity relationship of these compounds is crucial for developing new, highly effective, and environmentally safer pesticides. acs.orgnih.gov The development of these compounds aims to provide effective crop protection while minimizing harm to the environment and non-target organisms. researchgate.net
| Agrochemical Name | Compound Class | Application | Source |
|---|---|---|---|
| Thiamethoxam | Thiazole | Insecticide | researchgate.net |
| Clothianidin | Thiazole | Insecticide | researchgate.net |
| Thiabendazole | Thiazole | Fungicide | researchgate.net |
| Thifluzamide | Thiazole | Fungicide | researchgate.net |
| Ethaboxam | Thiazole | Fungicide | researchgate.net |
| Fluensulfone | Thiazole | Nematicide | researchgate.net |
Development of Novel Materials and Adsorbents
The unique molecular architecture of this compound, featuring a thiazole ring with strategically placed functional groups, has garnered attention in the field of materials science. Its inherent properties as a ligand, capable of coordinating with various metal ions, make it a valuable building block for the synthesis of novel materials with specialized applications, particularly in the realm of selective ion adsorption and separation.
Ligand Chemistry and Coordination with Metal Ions
Thiazole and its derivatives are well-documented for their ability to act as effective ligands in coordination chemistry. nih.govorientjchem.orgnnpub.org The thiazole ring contains both a nitrogen atom, which acts as a hard base, and a sulfur atom, a soft base, allowing it to coordinate with a wide range of hard and soft metal ions. nih.gov This dual-coordinating ability is a key feature that underpins its utility in forming stable metal complexes.
In the case of this compound, the molecule presents multiple potential coordination sites for metal ions:
The nitrogen atom of the thiazole ring.
The sulfur atom of the thiazole ring. nnpub.org
The oxygen atom of the hydroxyl group in the hydroxyethyl (B10761427) side chain.
The carbonyl oxygen atom of the acetate group.
The presence of these donor atoms allows the molecule to function as a multidentate ligand, forming chelate rings with metal ions, which enhances the stability of the resulting complexes. royalsocietypublishing.org Research on related thiazole derivatives has demonstrated their capacity to form stable complexes with a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and iron(III). orientjchem.orgnnpub.orgresearchgate.netnih.gov The specific coordination mode and the stoichiometry of the metal-ligand complex can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent system employed.
Studies on similar thiazole-based ligands have shown that they can form both mononuclear and polynuclear metal complexes. nih.gov The ability to bridge multiple metal centers is particularly relevant for the construction of extended coordination polymers and metal-organic frameworks (MOFs), which are classes of materials with high porosity and surface area, making them suitable for adsorption applications.
Applications in Selective Ion Adsorption and Separation
The development of efficient and selective adsorbents for the removal and recovery of metal ions from aqueous solutions is a significant area of research, driven by environmental remediation and resource recovery needs. The unique coordination properties of this compound make it a promising candidate for the design of such selective adsorbents.
While direct studies on materials exclusively derived from this compound for ion adsorption are limited, research on the closely related compound, 4-Methyl-5-thiazoleethanol (B42058) (MTE), provides strong evidence for the potential of this class of molecules. chemicalbook.com In one study, MTE was covalently attached to graphene oxide (GO) to create a novel composite material (GO-MTE). This material exhibited excellent adsorption selectivity for copper ions (Cu²⁺) in an aqueous solution containing other metal ions such as lead (Pb²⁺), neodymium (Nd³⁺), and yttrium (Y³⁺). chemicalbook.com
The high selectivity for Cu²⁺ was attributed to the strong binding affinity of the thiazole ring's nitrogen and sulfur heteroatoms for copper. The introduction of the thiazole moiety onto the graphene oxide surface effectively created selective binding sites for Cu²⁺. The adsorption capacities of the GO-MTE composite for Cu²⁺ were found to be significantly higher than for the other tested ions, demonstrating its potential for selective separation. chemicalbook.com
Table 1: Comparative Adsorption Capacities of GO-MTE for Various Metal Ions
| Metal Ion | Adsorption Capacity Ratio (vs. Cu²⁺) |
|---|---|
| Cu²⁺ | 1.00 |
| Pb²⁺ | 0.42 |
| Nd³⁺ | 0.06 |
| Y³⁺ | 0.04 |
Data derived from a study on a related thiazole compound, 4-Methyl-5-thiazoleethanol (MTE), grafted onto graphene oxide. chemicalbook.com
This research underscores the potential of incorporating the thiazole functional group, as found in this compound, into solid supports to create robust and selective adsorbents. The hydroxyethyl and acetate functional groups in this compound offer additional sites for covalent attachment to various substrates, such as silica, polymers, or carbon-based materials, providing a versatile platform for the design of new adsorbent materials.
The principle of using specific ligand-metal interactions to achieve selectivity is a cornerstone of modern separation science. By immobilizing ligands like this compound onto a solid matrix, it is possible to develop materials for applications such as:
Selective removal of heavy metal pollutants: Targeting toxic heavy metals like copper, lead, and cadmium from industrial wastewater.
Recovery of precious metals: Developing adsorbents for the selective recovery of valuable metals from electronic waste or mining leachates.
Chromatographic separation: Creating stationary phases for the chromatographic separation of different metal ions.
Further research into the synthesis and characterization of polymers and composites incorporating this compound is warranted to fully explore its potential in the development of next-generation materials for selective ion adsorption and separation.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-(2-hydroxyethyl)thiazol-4-acetate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of its carboxylic acid precursor using methanol under acidic or enzymatic catalysis. Key parameters include temperature control (e.g., 60–80°C for 6–12 hours) and stoichiometric ratios of reactants. For example, derivatives of thiazole-acetate esters have been synthesized by reacting chloroacetic acid with thiazole-thiol intermediates under reflux conditions, achieving yields >85% after purification . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., sulfuric acid vs. lipases) is critical to minimize side reactions like hydrolysis.
Q. What analytical techniques are most reliable for characterizing purity and structural confirmation?
- GC-MS : Used to verify molecular weight (e.g., observed m/z 459 [M+H]+ in LC–MS for related thiazole-acetate derivatives) and fragmentation patterns .
- HPLC-DAD : Validates purity (>95%) and detects impurities via UV absorption profiles (e.g., λmax ~254 nm for thiazole rings) .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at 1730–1750 cm⁻¹, hydroxyl O-H stretch at 3200–3400 cm⁻¹) .
- Elemental Analysis : Matches theoretical vs. experimental C/H/N/S ratios to confirm stoichiometry .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies recommend:
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation.
- Humidity : Use desiccants to avoid hydrolysis of the ester group.
- Light : UV/visible light exposure can degrade thiazole rings; inert gas (N₂) purging is advised .
Advanced Research Questions
Q. How can this compound be integrated into the design of CD4-mimetic entry inhibitors?
The compound’s thiazole core and hydroxyethyl side chain serve as a scaffold for mimicking CD4 receptor interactions. In one study, it was functionalized with a piperidinylmethyl group and coupled to pyrrole-carboxamide moieties to enhance binding affinity to HIV-1 gp120. Biological activity was validated via pseudovirus neutralization assays (IC₅₀ ~0.5 µM) . Computational docking (e.g., AutoDock Vina) can predict binding poses, while SAR studies optimize substituents for broad-spectrum activity .
Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Discrepancies in IC₅₀ values or mechanism of action (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Assay Conditions : Varying pH, redox environments, or cell lines (e.g., HEK293 vs. HeLa).
- Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted intermediates can confound results. Use HPLC-purified batches (>99%) for reproducibility .
- Epimerization : Check for chiral inversion using chiral HPLC or circular dichroism .
Q. What catalytic roles does this compound play in non-enzymatic thiamine-like mechanisms?
The thiazole ring mimics thiamine’s heterocyclic core, enabling decarboxylation or acyl transfer reactions. For example, in synthetic models, it facilitates aldehyde deformylation via nucleophilic attack by the hydroxyethyl group, analogous to thiamine diphosphate in pyruvate dehydrogenase. Kinetic studies (e.g., stopped-flow spectroscopy) quantify rate enhancements under varying pH and cofactor conditions .
Methodological Guidance
Q. How can researchers optimize regioselectivity in derivatizing the thiazole ring?
- Electrophilic Aromatic Substitution : Use directing groups (e.g., methyl at C4) to favor substitution at C5. Nitration or halogenation at C5 is achieved with HNO₃/H₂SO₄ or NXS (X = Cl, Br) in acetic acid .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable C-C bond formation at C4 or C5. Monitor regiochemistry via NOESY NMR .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
